molecular formula C8H8ClNO3 B13598719 3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid

3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid

Cat. No.: B13598719
M. Wt: 201.61 g/mol
InChI Key: BZICEPOZMOPQAA-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of chloropyridines This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the reaction of 3-chloropyridine with glycidol under acidic conditions to yield the desired product. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloropyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: 3-(3-Chloropyridin-4-yl)-2-oxopropanoic acid.

    Reduction: 3-(3-Dihydropyridin-4-yl)-2-hydroxypropanoic acid.

    Substitution: 3-(3-Aminopyridin-4-yl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory responses, leading to its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid: Contains a fluorine atom instead of chlorine.

    3-(3-Methylpyridin-4-yl)-2-hydroxypropanoic acid: Has a methyl group instead of chlorine.

Uniqueness

3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C8H8ClNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13)

InChI Key

BZICEPOZMOPQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC(C(=O)O)O)Cl

Origin of Product

United States

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